molecular formula C10H11Cl2NO2 B1660249 N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide CAS No. 73711-33-8

N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide

Cat. No.: B1660249
CAS No.: 73711-33-8
M. Wt: 248.1 g/mol
InChI Key: NTACMCRGKJGDSQ-UHFFFAOYSA-N
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Description

N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide is a synthetic derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known auxin-like herbicide and anti-inflammatory agent. Its core structure consists of a 2,4-dichlorophenoxy group linked via an ethyl chain to an acetamide moiety. The synthesis typically involves condensation reactions, such as the melt-phase reaction of chloral hydrate with 2,4-dichlorophenoxyacetic acid amide derivatives, followed by functionalization with thiourea or aryl groups .

Properties

IUPAC Name

N-[2-(2,4-dichlorophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-7(14)13-4-5-15-10-3-2-8(11)6-9(10)12/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTACMCRGKJGDSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606414
Record name N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73711-33-8
Record name N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Etherification via Alkyl Halide Intermediates

The foundational step involves reacting 2,4-dichlorophenol with 2-chloroethyl acetate in the presence of a base such as anhydrous potassium carbonate. This nucleophilic aromatic substitution forms 2-(2,4-dichlorophenoxy)ethyl acetate. The reaction typically proceeds in polar aprotic solvents like N,N-dimethylformamide (DMF) at 50–90°C for 2–5 hours. Post-reaction, inorganic salts are filtered, and the solvent is partially removed under reduced pressure.

Key Conditions:

  • Solvent: DMF
  • Base: K₂CO₃ (2.5 equiv)
  • Temperature: 70°C
  • Yield: ~85% (crude)

Hydrolysis and Amination

The ethyl acetate intermediate undergoes hydrolysis to produce 2-(2,4-dichlorophenoxy)ethanol. Subsequent conversion to the amine is achieved via a two-step process:

  • Tosylation: Treating the alcohol with tosyl chloride in dichloromethane forms the tosylate derivative.
  • Amination: Reacting the tosylate with aqueous ammonia or ammonium hydroxide yields 2-(2,4-dichlorophenoxy)ethylamine.

Optimization Note: Excess ammonia (3–4 equiv) and elevated temperatures (60°C) improve amination yields to ~70%.

Acetylation

The final step involves acetylating the amine using acetic anhydride or acetyl chloride. Reaction in dichloromethane with triethylamine as a base achieves near-quantitative conversion.

Mitsunobu Reaction-Driven Ether Formation

Ether Synthesis

The Mitsunobu reaction offers a stereospecific alternative for forming the phenoxyethyl backbone. Combining 2,4-dichlorophenol with 2-(hydroxyethyl)phthalimide in the presence of diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) yields 2-(2,4-dichlorophenoxy)ethyl phthalimide.

Advantages:

  • High regioselectivity.
  • Compatibility with heat-sensitive substrates.

Reaction Parameters:

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C → room temperature
  • Yield: 78–82%

Deprotection and Acetylation

Phthalimide removal is achieved via hydrazinolysis, producing 2-(2,4-dichlorophenoxy)ethylamine. Subsequent acetylation follows standard protocols (e.g., acetic anhydride, pyridine).

Direct Coupling of Preformed Amines

Reductive Amination

A one-pot method condenses 2,4-dichlorophenol with glyoxylic acid to form 2-(2,4-dichlorophenoxy)acetaldehyde, which undergoes reductive amination using sodium cyanoborohydride and ammonium acetate. The resultant amine is acetylated in situ.

Limitations:

  • Moderate yields (~60%) due to competing side reactions.
  • Requires stringent pH control.

Carbodiimide-Mediated Amide Bond Formation

2-(2,4-Dichlorophenoxy)acetic acid is activated with dicyclohexylcarbodiimide (DCC) and coupled to ethylamine hydrochloride. While effective, this method necessitates rigorous purification to remove DCU byproducts.

Typical Yields: 65–72%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Cost Scalability
Nucleophilic Substitution Etherification → Amination → Acetylation 70–85 Low High
Mitsunobu Reaction Phthalimide coupling → Deprotection 75–82 Moderate Moderate
Reductive Amination One-pot aldehyde reduction 55–60 Low Low
Carbodiimide Coupling DCC-mediated amidation 65–72 High Moderate

Efficiency Notes:

  • The nucleophilic substitution route is preferred for industrial-scale synthesis due to cost-effectiveness and high yields.
  • Mitsunobu reactions are optimal for small-scale, stereochemically sensitive applications.

Industrial-Scale Optimization Strategies

Solvent Recycling

DMF recovery via vacuum distillation reduces costs by 30–40% in nucleophilic substitution routes.

Catalytic Enhancements

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate etherification rates by 1.5×, enabling shorter reaction times (1.5 vs. 3 hours).

Green Chemistry Approaches

Recent advances employ mechanochemical grinding (ball milling) for solvent-free Mitsunobu reactions, achieving 80% yields with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

  • Synthetic Intermediate : N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide serves as an intermediate in the synthesis of more complex organic compounds. Its unique structural features make it a valuable precursor for various chemical transformations.
  • Chemical Reactions : The compound undergoes oxidation, reduction, and substitution reactions, which are crucial in synthesizing derivatives with potential biological activities.

Biology

  • Herbicidal Activity : It is primarily used as a herbicide due to its ability to mimic the natural plant hormone auxin, disrupting plant growth processes and targeting broadleaf weeds.
  • Biological Studies : Research focuses on its interactions with biological systems, particularly its effects on plant hormone pathways and potential environmental impacts.

Medicine

  • Anti-inflammatory Potential : Derivatives of 2,4-dichlorophenoxyacetic acid, such as this compound, are explored for their anti-inflammatory properties, particularly as COX-2 inhibitors .
  • Pharmacological Research : The compound's mechanism of action involves binding to specific molecular targets, such as the COX-2 enzyme, which makes it a promising candidate for developing anti-inflammatory drugs.

Industry

  • Agricultural Use : It is used in the production of herbicides and other agrochemicals, contributing significantly to weed management in crops like wheat, corn, and rice.
  • Chemical Manufacturing : The compound's synthesis and modification are integral to industrial processes, where continuous flow reactors and advanced purification techniques are employed to optimize yields and purity.

Case Studies and Research Findings

  • Herbicidal Activity : A study on the herbicidal properties of this compound highlighted its effectiveness in controlling broadleaf weeds by disrupting auxin signaling pathways.
  • Anti-inflammatory Potential : Research on derivatives of 2,4-dichlorophenoxyacetic acid demonstrated their potential as selective COX-2 inhibitors, which could lead to the development of new anti-inflammatory drugs .
  • Environmental Impact : Investigations into the environmental interactions of this compound have shown potential degradation products that may affect soil health and water systems, emphasizing the need for careful management and disposal practices.

Data Tables

Table 1: Applications of this compound

Application AreaDescription
ChemistryIntermediate in organic synthesis, undergoes various chemical reactions.
BiologyHerbicidal activity, affects plant hormone pathways.
MedicinePotential COX-2 inhibitor for anti-inflammatory drugs.
IndustryUsed in herbicide production and agricultural chemistry.

Table 2: Chemical Reactions of this compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganate, hydrogen peroxideCorresponding oxides
ReductionLithium aluminum hydride, sodium borohydrideAmines or reduced forms
SubstitutionSodium hydroxide, alkyl halidesDerivatives with replaced functional groups

Mechanism of Action

Comparison with Similar Compounds

Key Structural Variants:

Thiourea-Containing Analogs (7a–h) :

  • Structure : Incorporation of a 2,2,2-trichloro-1-(3-arylthioureido)ethyl group into the acetamide side chain.
  • Activity : Demonstrated superior COX-2 inhibition compared to 2,4-D, with binding affinities enhanced by hydrophobic interactions and hydrogen bonding from the thiourea group .
  • Example : Compound 7h (naphthalen-1-yl substituent) showed the highest melting point (205–207°C), indicating enhanced crystallinity and stability .

Auxin-like Agonists: Structure: Replacement of the ethyl group with pyridinyl or triazolyl moieties (e.g., compound 533: 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide). Activity: Acts as a plant growth regulator, mimicking natural auxins like indole-3-acetic acid (IAA) .

Morpholinyl and Thioether Derivatives :

  • Structure : Substitutions such as N-(2-(4-morpholinyl)ethyl) (CAS: 49808-93-7) or p-tolylthioethyl (RN1).
  • Activity : Increased polarity from morpholinyl groups may improve solubility, while thioether linkages (e.g., RN1) influence binding modes in enzyme inhibition .

Antihistamine/Anticholinergic Derivatives: Structure: Introduction of amino-methoxyphenyl groups (e.g., N-(5-Amino-2-methoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide). Activity: Exhibits antihistamine and anticholinergic properties, diverging from the parent compound’s anti-inflammatory role .

Physicochemical Properties

Compound Name / ID Molecular Weight Melting Point (°C) logP Key Substituent Biological Activity
N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide 310.18 Not reported 4.486 Ethyl-acetamide COX-2 inhibition
7h (naphthalen-1-yl) 455.23 205–207 5.2* Trichloroethyl-thiourea-naphthyl Anti-inflammatory
RN1 (p-tolylthioethyl) 378.66 Not reported 4.9* Thioether-p-tolyl Caspase inhibition
CAS 49808-93-7 345.22 Not reported 3.1* Morpholinyl-ethyl Unknown
Compound 533 (pyridinyl) 314.59 Not reported 3.8* Pyridinyl Herbicidal

*Estimated based on structural analogs.

Structure-Activity Relationships (SAR)

  • Thiourea and Trichloroethyl Groups : Enhance COX-2 binding via hydrophobic interactions and hydrogen bonding .
  • Polar Moieties (Morpholinyl, Pyridinyl) : Reduce logP values, likely enhancing aqueous solubility for improved bioavailability .

Biological Activity

N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide is a compound of significant interest in both agricultural and medicinal chemistry due to its biological activities, particularly its herbicidal properties and potential as a COX-2 inhibitor. This article delves into the compound's biological mechanisms, applications, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14Cl2N2O2 and a molecular weight of approximately 304.2 g/mol. The unique structure includes a dichlorophenoxy group that is crucial for its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the mimicry of the plant hormone auxin. This leads to disruption in normal plant growth processes, resulting in uncontrolled growth and eventual death of target plants. Specifically, it targets auxin receptors and transport proteins essential for plant development, making it effective against broadleaf weeds in crops such as wheat, corn, and rice.

In addition to its herbicidal activity, research indicates that this compound may function as a selective COX-2 inhibitor. It binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Biological Activity Overview

Biological Activity Description
Herbicidal Activity Mimics auxin to disrupt plant growth; effective against broadleaf weeds
COX-2 Inhibition Potential anti-inflammatory agent by inhibiting prostaglandin synthesis
Environmental Impact Investigated for degradation products affecting soil health and water systems

Research Findings

Case Studies

  • A study focused on the synthesis and evaluation of derivatives similar to this compound demonstrated promising results as COX-2 inhibitors through molecular docking techniques. The findings suggested that modifications to the compound's structure could enhance its binding efficacy to the COX-2 enzyme .
  • Another investigation into 2-(2,4-Dichlorophenoxyacetic acid) revealed its impact on mitochondrial respiration and membrane integrity at varying concentrations. While direct studies on this compound are necessary for conclusive data, these findings emphasize the importance of evaluating both active ingredients and their formulations in agricultural applications .

Q & A

Q. What are the common synthetic routes for N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide, and what reaction conditions optimize yield?

The synthesis typically involves nucleophilic substitution between 2,4-dichlorophenol derivatives and chloroacetamide intermediates. A validated method includes:

  • Step 1 : React 2,4-dichlorophenol with 2-chloroethylamine in the presence of a base (e.g., K₂CO₃) to form the phenoxyethylamine intermediate .
  • Step 2 : Acetylate the amine group using acetic anhydride or acetyl chloride under reflux in ethanol or dichloromethane .
  • Optimization : Yields improve with controlled pH (7–9), temperatures of 60–80°C, and anhydrous conditions. Catalysts like NaOH or phase-transfer agents enhance reaction efficiency .
Reaction Parameter Optimal Range Impact on Yield
SolventEthanol/DCM70–85% yield
Temperature60–80°C<50% below 50°C
Reaction Time12–24 hoursPlateau after 18h

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetamide backbone and dichlorophenoxy substituents. Key peaks include δ 7.3–7.4 ppm (aromatic protons) and δ 2.1 ppm (acetamide methyl) .
  • HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted phenol derivatives). Use C18 columns with acetonitrile/water mobile phases .
  • FTIR : Identifies functional groups (C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

  • Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays .
  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Herbicidal Potential : Evaluate Arabidopsis root growth inhibition in agar plates at 10–100 µM concentrations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore its pharmacophore?

  • Analog Synthesis : Modify the dichlorophenoxy group (e.g., replace Cl with F or CF₃) and vary the ethyl spacer length .
  • Bioassay Correlation : Test analogs in dose-response assays (e.g., enzyme inhibition, cytotoxicity) to map substituent effects.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., auxin receptors) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Standardized Protocols : Replicate studies under controlled conditions (e.g., pH 7.4, 37°C, serum-free media) to minimize variability .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioassays .
  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and isothermal titration calorimetry (ITC) .

Q. What computational methods predict its interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding stability with plant auxin receptors (e.g., TIR1) over 100 ns trajectories .
  • QSAR Modeling : Train models on analog datasets to predict logP, IC₅₀, and toxicity .
  • Docking Studies : Prioritize targets using PDB structures (e.g., 2P1N for herbicide targets) .

Q. How to evaluate environmental stability and degradation pathways?

  • Hydrolysis Studies : Incubate in buffers (pH 3–9) at 25–50°C; monitor via HPLC for breakdown products (e.g., dichlorophenol) .
  • Photodegradation : Expose to UV light (254 nm) and analyze by GC-MS for chlorinated byproducts .
  • Soil Microcosms : Assess half-life in loam soil under aerobic/anaerobic conditions .

Q. What approaches optimize enantiomeric purity in its synthesis?

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric acetylation .
  • Chiral HPLC : Separate enantiomers with Chiralpak AD-H columns (hexane:isopropanol = 90:10) .
  • Kinetic Resolution : Hydrolyze racemic mixtures with lipases (e.g., CAL-B) to isolate desired enantiomers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide
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N-[2-(2,4-Dichlorophenoxy)ethyl]acetamide

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